5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic molecule that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the benzodiazole and pyrrolone moieties suggests potential biological activity, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Ring: Starting from o-phenylenediamine, the benzodiazole ring can be formed through a cyclization reaction with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrolone Core: The pyrrolone core can be synthesized via a condensation reaction between an appropriate amine and a diketone.
Coupling Reactions: The benzodiazole and pyrrolone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced forms of the benzodiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and possible biological activity.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploration of its properties as a building block for novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
The unique combination of the chloro and methyl groups on the phenyl ring in 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one distinguishes it from similar compounds. This structural variation can lead to different chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15ClN4O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15ClN4O/c1-10-6-7-11(8-12(10)19)23-9-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-8,20,24H,9H2,1H3,(H,21,22) |
InChI Key |
PKTKWXNBSBIZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.